molecular formula C16H22N4O3S3 B2946233 N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 1171065-93-2

N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No.: B2946233
CAS No.: 1171065-93-2
M. Wt: 414.56
InChI Key: QVEWVPAXRTWZLC-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a synthetic small molecule featuring a benzothiazole core linked to a methanesulfonamide group via a piperazine-carboxamide scaffold. This structure combines several pharmacologically relevant motifs, making it a compound of significant interest in early-stage chemical and pharmacological research. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities . Specifically, analogues incorporating a benzothiazole unit connected to a piperazine ring have been identified as promising anti-mycobacterial chemotypes in preclinical research, suggesting potential applications in infectious disease studies . Furthermore, over 20 FDA-approved drugs contain the thiazole scaffold, underscoring its fundamental role in drug discovery . The presence of the methylthio (-SMe) substituent on the benzothiazole ring may influence the compound's electronic properties and metabolic profile, while the methanesulfonamide group is a common feature in agents with various biological activities. This product is provided For Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-methyl-N-[2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S3/c1-18(26(3,22)23)11-15(21)19-6-8-20(9-7-19)16-17-13-5-4-12(24-2)10-14(13)25-16/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEWVPAXRTWZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)SC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds have shown marked enhancement of aqueous solubility and significant improvement of oral absorption. These properties can impact the bioavailability of the compound, influencing its effectiveness.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its inhibitory activities

Biological Activity

N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a methanesulfonamide group. The synthesis typically involves multi-step reactions that incorporate various reagents under controlled conditions. For example, one method involves the reaction of 2-methylsulfanyl-benzothiazole with piperazine derivatives in the presence of bases such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . A study published in PubMed demonstrated that benzothiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves the inhibition of Hsp90, a chaperone protein crucial for the stability and function of many oncogenic proteins .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-73.9 ± 0.1Hsp90 Inhibition
Compound BA5492.8 ± 0.1Hsp90 Inhibition
N-methyl-N-(...)VariousTBDTBD

Neuroprotective Effects

Research has also explored the neuroprotective effects of benzothiazole derivatives. For instance, compounds similar to N-methyl-N-(...) have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated a series of benzothiazole derivatives for their anticancer properties using the MTT assay across different cancer cell lines. The results indicated that compounds with substitutions on the benzothiazole ring exhibited varying degrees of cytotoxicity, suggesting that structural modifications could enhance efficacy .
  • Neuroprotection : Another study focused on the neuroprotective properties of related benzothiazole compounds. The results indicated that these compounds could reduce neuronal cell death induced by toxic agents, highlighting their potential therapeutic applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications to the benzothiazole core or substituents on the piperazine ring can significantly influence potency and selectivity against cancer cells or other biological targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution on Benzothiazole RingIncreased cytotoxicity
Alteration of Piperazine SubstituentsEnhanced selectivity towards cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of sulfonamide-based heterocycles, enabling comparisons in synthesis, physicochemical properties, and bioactivity. Below is a detailed analysis:

Structural Analogues with Benzo[d]thiazole and Piperazine Moieties

  • Compound from : N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride shares a benzo[d]thiazole core and sulfonamide group but differs in substituents (ethoxy vs. methylthio) and linker chemistry (amide vs. ketone-piperazine). The piperidine sulfonyl group in contrasts with the piperazine-ketone-ethyl chain in the target compound, likely influencing solubility and receptor binding .

Sulfonamide Derivatives with Triazole and Thione Groups

  • Compounds 7–9 () : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature sulfonamide and triazole-thione moieties. While lacking the benzo[d]thiazole system, these compounds highlight the role of sulfonamide and thione groups in tautomerism and bioactivity. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹), which may stabilize interactions with metal ions or enzymes .
  • Key Comparison : The target compound’s methanesulfonamide group lacks tautomeric versatility but offers steric and electronic differences that could modulate target selectivity .

Quinazolinone-Thioacetamide Hybrids ()

  • Compounds 5–18: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides incorporate sulfonamide and thioacetamide functionalities. The quinazolinone core provides rigidity, contrasting with the flexible piperazine linker in the target compound. Synthesis via alkylation of thiols (e.g., using 2-chloro-N-substituted acetamide) suggests shared reactivity in sulfur-based substitutions .
  • Key Distinction: The target compound’s piperazine-ketone linker may improve solubility in polar solvents compared to the planar quinazolinone system .

Data Table: Comparative Analysis of Key Features

Compound Molecular Weight Core Structure Key Functional Groups Synthetic Route
Target Compound ~495 (estimated) Benzo[d]thiazole Methylthio, piperazine, methanesulfonamide Likely multi-step alkylation/condensation
Compound 567.2 Benzo[d]thiazole Ethoxy, piperidine sulfonyl, amide Amide coupling, sulfonylation
Compounds 7–9 () ~400–450 (estimated) Triazole-thione Sulfonamide, thione, difluorophenyl Cyclocondensation, tautomerization
Compounds 5–18 () ~350–400 (estimated) Quinazolinone-thioacetamide Sulfamoyl, thioacetamide, substituted aryl Alkylation of thiols

Research Findings and Implications

  • Synthetic Challenges: The target compound’s piperazine-ketone linker may require careful optimization to avoid side reactions, akin to the sodium hydroxide-mediated cyclization noted in .
  • Bioactivity Potential: The methylthio group in the target compound could mimic disulfide bonds in enzyme active sites, similar to thione interactions in ’s triazoles .
  • Solubility Considerations : Methanesulfonamide and piperazine groups may enhance aqueous solubility compared to ’s piperidine sulfonyl and amide groups, which are more lipophilic .

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